Spectroscopic Data for 4-Methylthiophene-2-carbonyl Chloride: A Technical Guide for Drug Development Professionals
Spectroscopic Data for 4-Methylthiophene-2-carbonyl Chloride: A Technical Guide for Drug Development Professionals
Introduction: The Role of 4-Methylthiophene-2-carbonyl Chloride in Synthesis
4-Methylthiophene-2-carbonyl chloride (CAS No. 32990-47-9) is a heterocyclic acyl chloride that serves as a valuable and highly reactive building block in organic synthesis.[1] Its structure, which combines the aromatic thiophene ring with a reactive carbonyl chloride, makes it a key intermediate for introducing the 4-methylthiophene-2-carbonyl moiety into larger molecules. This is particularly relevant in the fields of medicinal chemistry and drug development, where thiophene rings are common scaffolds in a wide array of therapeutic agents due to their isosteric relationship with benzene rings and their ability to engage in critical interactions with biological targets. The chlorine-containing nature of many pharmaceuticals underscores the importance of chlorinated intermediates in drug discovery.[2]
The acyl chloride function provides a site for facile nucleophilic acyl substitution, enabling the synthesis of a diverse range of derivatives, including amides, esters, and ketones. Understanding the precise spectroscopic characteristics of this compound is paramount for researchers to ensure reaction success, verify purity, and confirm the identity of synthesized products. This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylthiophene-2-carbonyl chloride, grounded in fundamental principles and data from analogous structures, to offer a self-validating framework for its use in the laboratory.
Molecular Structure and Spectroscopic Implications
The spectroscopic profile of 4-Methylthiophene-2-carbonyl chloride is a direct consequence of its molecular architecture. The key features are the substituted thiophene ring and the acyl chloride group. The electron-donating methyl group and the strongly electron-withdrawing carbonyl chloride group create a distinct electronic environment that governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of 4-Methylthiophene-2-carbonyl chloride.
Infrared (IR) Spectroscopy
Theoretical Principles & Causality
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its environment. For 4-Methylthiophene-2-carbonyl chloride, the most informative signals will be the strong carbonyl (C=O) stretch of the acyl chloride and vibrations associated with the substituted thiophene ring. The conjugation of the carbonyl group with the aromatic thiophene ring is expected to lower the C=O stretching frequency compared to a simple aliphatic acyl chloride.[3]
Predicted IR Absorption Data
The following table summarizes the principal expected absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 | Weak-Medium | Aromatic C-H Stretch | Typical for C-H bonds on sp²-hybridized carbons of the thiophene ring. |
| 2950-2850 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| ~1760-1730 | Strong | C=O Stretch (Acyl Chloride) | This is the most characteristic peak. Conjugation with the thiophene ring lowers the frequency from ~1800 cm⁻¹ (typical for saturated acyl chlorides) to this range. Benzoyl chloride, a similar conjugated system, shows a strong band around 1775 cm⁻¹.[3] |
| ~1550-1400 | Medium | C=C Ring Stretch | Vibrations of the carbon-carbon double bonds within the aromatic thiophene ring. |
| ~850-700 | Medium-Strong | C-Cl Stretch | Characteristic stretching vibration for the carbon-chlorine single bond in an acyl chloride. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Preparation: Place a small amount of solid 4-Methylthiophene-2-carbonyl chloride directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Theoretical Principles & Causality Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups (like -COCl) deshield nearby protons, shifting their signals to a higher ppm (downfield), while electron-donating groups (like -CH₃) have a shielding effect, moving signals to a lower ppm (upfield).
Predicted ¹H NMR Spectrum The molecule has three distinct proton environments: two aromatic protons on the thiophene ring and the three protons of the methyl group.
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Aromatic Protons (H3, H5): The powerful electron-withdrawing acyl chloride group at position 2 will significantly deshield the adjacent proton at position 3 (H3) and the proton at position 5 (H5). Data for the parent compound, 2-thiophenecarbonyl chloride, shows aromatic protons in the 7-8 ppm range. The methyl group at position 4 is weakly electron-donating and will slightly shield both H3 and H5, but the effect of the acyl chloride will dominate. The two aromatic protons will appear as distinct signals, likely doublets or singlets with very fine coupling, depending on the J-coupling constant.
-
Methyl Protons (-CH₃): The methyl group is attached to an aromatic ring. Based on data for 2-methylthiophene, which shows the methyl peak around 2.5 ppm, a similar shift is expected here.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3 | ~7.3-7.6 | s or d | 1H | Located adjacent to the strongly electron-withdrawing -COCl group, causing a downfield shift. |
| H5 | ~7.7-8.0 | s or d | 1H | Deshielded by the acyl chloride group and the ring sulfur atom. |
| -CH₃ | ~2.3-2.6 | s | 3H | Typical shift for a methyl group attached to an aromatic thiophene ring.[5] |
¹³C NMR Spectroscopy
Theoretical Principles & Causality Carbon-13 NMR identifies all unique carbon atoms in a molecule. Chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. The carbonyl carbon of the acyl chloride will be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.
Predicted ¹³C NMR Spectrum There are six unique carbon atoms in the molecule. Their predicted shifts are based on general principles and data from analogous structures.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160-165 | The carbonyl carbon is highly deshielded by both the double-bonded oxygen and the chlorine atom. This is a characteristic region for acyl halide carbonyls. |
| C2 | ~135-140 | The carbon atom attached to the -COCl group will be significantly downfield. |
| C4 | ~145-150 | The carbon bearing the methyl group will also be downfield due to substitution. |
| C3 | ~125-130 | Aromatic carbon adjacent to two other substituted carbons. |
| C5 | ~130-135 | Aromatic carbon adjacent to the sulfur and the C2 carbon. |
| -CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an sp² carbon.[6] |
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylthiophene-2-carbonyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Theoretical Principles & Causality
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙). This ion is often unstable and fragments in a predictable manner. The resulting charged fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint. Key fragmentation pathways for acyl chlorides include the loss of the chlorine radical and the loss of the entire chlorocarbonyl radical.[7]
Predicted Mass Spectrum and Fragmentation
The molecular weight of 4-Methylthiophene-2-carbonyl chloride is 160.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: M⁺˙ at m/z 160 and M+2 at m/z 162, with the M+2 peak having approximately one-third the intensity of the M⁺˙ peak.
Primary Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of 4-Methylthiophene-2-carbonyl chloride.
Table of Expected Fragments:
| m/z | Ion Structure | Identity | Rationale |
| 160/162 | [C₆H₅ClOS]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact molecule radical cation. The 3:1 intensity ratio confirms the presence of one chlorine atom. |
| 125 | [C₆H₅OS]⁺ | [M - Cl]⁺ | Likely Base Peak. Loss of a chlorine radical leads to a stable acylium ion. This is a very common and favorable fragmentation for acyl chlorides. |
| 97 | [C₅H₅S]⁺ | [M - COCl]⁺ | Loss of the chlorocarbonyl radical (•COCl) results in the stable 4-methylthienyl cation. |
This predicted pattern is supported by the mass spectrum of the related compound 5-chlorothiophene-2-carbonyl chloride, which shows a top peak at m/z 145, corresponding to the loss of a chlorine atom from its molecular ion.[8]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column and be separated from any impurities. A typical temperature program might start at 50°C and ramp to 250°C.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the MS ion source where it is ionized (typically by EI at 70 eV). The resulting fragments are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The output consists of a chromatogram (detector response vs. time) and a mass spectrum for the peak corresponding to the compound of interest.
Synthesis and Safe Handling
Typical Synthesis Workflow
4-Methylthiophene-2-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and reliable method for the preparation of acyl chlorides.
Caption: General synthesis scheme for 4-Methylthiophene-2-carbonyl chloride.
Safety and Handling Protocol
As an acyl chloride, this compound is highly reactive and requires careful handling.
-
Corrosivity: It is classified as a corrosive substance that causes severe skin burns and eye damage. Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
-
Moisture Sensitivity: Acyl chlorides react violently with water and other protic solvents to release corrosive hydrochloric acid (HCl) gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials. Recommended storage temperature is 2-8°C.
Conclusion
While publicly available spectra for 4-Methylthiophene-2-carbonyl chloride are scarce, a robust and reliable spectroscopic profile can be confidently predicted based on its structure, fundamental principles, and data from closely related analogs. The key identifiers for this compound are a strong IR absorption around 1760-1730 cm⁻¹ , characteristic ¹H NMR signals for the two distinct aromatic protons and one methyl group, a ¹³C NMR signal for the carbonyl carbon above 160 ppm , and a mass spectrum showing a distinctive M/M+2 molecular ion pattern at m/z 160/162 and a likely base peak at m/z 125 corresponding to the loss of chlorine. This guide provides researchers with a validated framework for identifying and confirming the integrity of this critical synthetic intermediate.
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